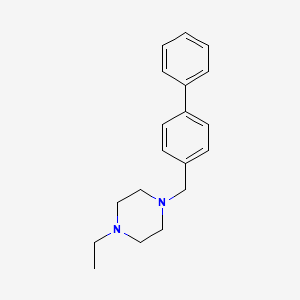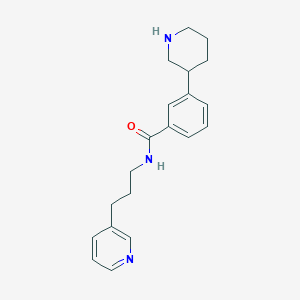
1-(3-methoxy-2-naphthoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-methoxy-2-naphthoyl)pyrrolidine often involves complex reactions and methodologies. For instance, a notable approach involves the reaction of 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine with IrCl3, leading to the unexpected formation of a five-coordinate bis-cyclometalated Ir(III) complex, showcasing the intricate nature of synthesizing naphthyl-based compounds (Xu et al., 2011).
Molecular Structure Analysis
The molecular structure of related naphthyridine derivatives is characterized by specific conformational features. For example, a study on a 5-Amino-4-(4-dimethylaminophenyl)-2-(4-methoxyphenyl)-7-(pyrrolidin-1-yl)-1,6-naphthyridine-8-carbonitrile compound revealed that the naphthyridine moiety is planar, with the pyrrolidine ring adopting a half-chair conformation, highlighting the planarity and conformational preferences in such molecules (Bhaskaran et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving naphthyl and pyrrolidine derivatives can lead to the formation of various complex structures. For instance, the synthesis of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety, evaluated for their antiproliferative activity, illustrates the diverse chemical reactivity and potential biological relevance of these compounds (Tang et al., 2018).
Physical Properties Analysis
The physical properties of naphthyl and pyrrolidine derivatives can be quite diverse. In a study on the synthesis and properties of bis-arylides of 3-hydroxy-2-naphthoic acid, derivatives of 1,4-phenylenediamines, the focus was on the synthesis process and the resulting compounds' physical characteristics, showcasing the variability in physical properties based on structural modifications (Boruszczak & Kraska, 1998).
Chemical Properties Analysis
The chemical properties of these compounds are often determined by their functional groups and molecular framework. For example, the synthesis of new pyrrolo[3,2-l]acridinones and pyrrolo[3,2-c][1,8]naphthyridinones by condensation of methoxybenzenes or phenols with isobutyric aldehyde and o-aminonitriles highlights the impact of functional groups on the chemical properties and reactivity of naphthyridine derivatives (Rozhkova et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-11-13-7-3-2-6-12(13)10-14(15)16(18)17-8-4-5-9-17/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMWFNPDYOYUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5625035.png)

![N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5625048.png)
![(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5625053.png)
![{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5625059.png)


![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)


![2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)
![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)
![2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)